1-(4-Trifluoromethylphenyl)ethylamine
Overview
Description
1-(4-Trifluoromethylphenyl)ethylamine, or 1-TFMPEA, is an organic compound belonging to the phenethylamine class of compounds. It is a colorless solid that is soluble in organic solvents and has a variety of applications in scientific research. It is a structural analog of amphetamine, and has been studied for its potential use as a stimulant drug.
Scientific Research Applications
Pharmacological Activities : N-2,2,2,-Trifluoroethyl-2-(3,4-dihydroxyphenyl)ethylamine, a related compound, was synthesized and showed activity on adenylate cyclase in the rat striatum, as well as relaxant effects in isolated rabbit renal and ear arteries, but without selectivity for dopamine receptors (O'Donnell, Azzaro, & Urquilla, 1980).
Structural Analysis : The structural investigation of [1-hydroxy-(4-hydroxyphenyl)-2-propyl]methylammonium dihydrogenphosphate, which has an ethylamine side chain, was carried out using single-crystal X-ray diffraction, revealing specific conformational properties (Datta, Podder, & Dattagupta, 1994).
Metabolic Products : Research on N-ethyl-beta-methoxy-beta-(3'-trifluoromethylphenyl)ethylamine (SKF 40652A) showed the production of various metabolites through N-dealkylation and N-oxidation processes in rabbit liver, providing insights into its metabolic pathways (Beckett & Rahman, 1977).
Inhibition of Monoamine Oxidase : 1-(3-n-Hexyloxy-4-hydroxy-5-n-propylphenyl)ethylamine was found to have inhibitory power against monoamine oxidase, showing potential as a psychoactive or therapeutic agent (McCoubrey, 1959).
Antidepressant Activity : A study on 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives highlighted their potential in inhibiting neurotransmitter uptake and showed promise as antidepressants in rodent models (Yardley et al., 1990).
Chemical Synthesis and Analytical Characterization : Research on 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine and its isomers, which are based on the 1,2-diarylethylamine template like 1-(4-Trifluoromethylphenyl)ethylamine, focused on their syntheses and analytical characterizations for potential clinical applications (Dybek et al., 2019).
Herbicidal Activities : 4-(3-Trifluoromethylphenyl)pyridazine derivatives, related to this compound, demonstrated significant herbicidal activities in agricultural research, offering potential in plant protection (Xu et al., 2008).
Corrosion Inhibition : Imidazoline derivatives related to this compound have been investigated as corrosion inhibitors for mild steel, revealing their potential application in industrial settings (Zhang et al., 2015).
Enantioseparation in Chemical Synthesis : Studies have also focused on the enantioseparation of racemic 1-(4-chlorophenyl)ethylamine, showcasing the importance of chirality in chemical synthesis and its applications in creating specific herbicides (Zhang et al., 2018).
Mechanism of Action
Target of Action
It’s known that this compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These compounds are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Mode of Action
Studies have shown that similar compounds can undergo lipase-catalyzed transesterification in organic solvents . In this process, Lipase PS from Pseudomonas cepacia was selected as the best biological catalyst, and vinyl acetate was used as the acyl donor for the transesterification in isooctane .
Biochemical Pathways
It’s known that similar compounds can undergo lipase-catalyzed transesterification in organic solvents . This process involves the kinetic resolution of enantiomers, which is a significant process in the chemical and pharmaceutical fields .
Pharmacokinetics
It’s known that similar compounds can be stored in an inert atmosphere at 2-8°c .
Result of Action
It’s known that similar compounds can undergo lipase-catalyzed transesterification in organic solvents . This process results in the kinetic resolution of enantiomers, which is a significant process in the chemical and pharmaceutical fields .
Action Environment
The action of 1-(4-(Trifluoromethyl)phenyl)ethanamine can be influenced by environmental factors such as temperature, enzyme dosage, substrate ratio, and time . For instance, the transesterification process was optimized under conditions involving a temperature of 46 °C, substrate ratio of 1:12, enzyme dosage of 15 mg, and time of 104 min .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c1-6(13)7-2-4-8(5-3-7)9(10,11)12/h2-6H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMZDWPMXGQNBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382091 | |
Record name | 1-(4-Trifluoromethylphenyl)ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
15996-84-6 | |
Record name | 1-(4-Trifluoromethylphenyl)ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[4-(Trifluoromethyl)phenyl]ethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is the synthesis of (S)-1-(4-Trifluoromethylphenyl)ethylamine challenging using traditional chemical methods?
A1: The synthesis of chiral bulky amines, like (S)-1-(4-Trifluoromethylphenyl)ethylamine, poses a significant challenge for traditional chemical methods. These methods often struggle to achieve high enantioselectivity, meaning they produce a mixture of both enantiomers (mirror image molecules) rather than predominantly the desired (S)-enantiomer. This lack of selectivity can be problematic, especially in pharmaceutical applications where the different enantiomers can exhibit different biological activities.
Q2: How does the research paper address this challenge using ω-transaminase?
A2: The research demonstrates a promising biocatalytic approach to synthesize (S)-1-(4-Trifluoromethylphenyl)ethylamine using an ω-transaminase (ω-TA) enzyme []. ω-TAs offer a significant advantage over traditional methods as they can catalyze the synthesis of chiral amines with high enantioselectivity. The researchers specifically used a ω-TA (TR8) isolated from a marine bacterium, highlighting the potential of exploring diverse biological sources for novel biocatalysts.
Q3: What strategies were employed to optimize the biocatalytic process?
A3: The researchers investigated various factors to optimize the biocatalytic process. They identified that isopropylamine concentrations above 75 mM inhibit the enzyme []. Additionally, they found that incorporating 25-30% (v/v) dimethyl sulfoxide (DMSO) as a co-solvent enhances enzyme activity []. To further improve the yield, they explored an in situ product removal (ISPR) approach using a two-phase system with n-hexadecane. This system helps mitigate product inhibition, although it initially reduced enzyme activity due to substrate partitioning into the organic phase. To overcome this, DMSO was strategically added to enhance substrate mass transfer while maintaining the benefits of the ISPR system [].
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